

4-Chloro-2-hydroxybenzohydrazide CAS number and identifiers

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Compound of Interest

Compound Name:	4-Chloro-2-hydroxybenzohydrazide
CAS No.:	65920-15-2
Cat. No.:	B1598316

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An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzohydrazide

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **4-Chloro-2-hydroxybenzohydrazide**. It moves beyond a simple data sheet to provide in-depth insights into its chemical identity, properties, synthesis, and applications, grounded in established scientific principles and authoritative data.

Introduction: A Versatile Heterocyclic Building Block

4-Chloro-2-hydroxybenzohydrazide is an organic compound featuring a chlorinated and hydroxylated benzene ring linked to a hydrazide functional group.[1] This unique combination of functionalities makes it a valuable and reactive intermediate in medicinal and materials chemistry. The presence of the nucleophilic hydrazide moiety, the activating hydroxyl group, and the electronically influential chlorine atom allows for a wide range of chemical transformations.[1] This guide will detail the foundational identifiers, physicochemical characteristics, safety protocols, and key experimental applications of this compound, providing a robust framework for its use in a research and development setting.

Core Chemical Identity & Identifiers

Precise identification is the cornerstone of chemical research and safety. The following table consolidates the primary identifiers for **4-Chloro-2-hydroxybenzohydrazide**, ensuring accurate documentation and database retrieval.

Identifier	Value	Source(s)
CAS Number	65920-15-2	[1][2][3][4][5][6]
IUPAC Name	4-chloro-2-hydroxybenzohydrazide	[4]
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[1][2][4][5]
Molecular Weight	186.60 g/mol	[2][5]
Synonyms	Benzoic Acid, 4-Chloro-2-Hydroxy-, Hydrazide	[1]
InChI	InChI=1S/C7H7ClN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)	[4]
InChIKey	FLKSAGLFDHZIOR-UHFFFAOYSA-N	[4]
Canonical SMILES	<chem>C1=CC(=C(C=C1Cl)O)C(=O)N</chem>	[4]
MDL Number	MFCD03423143	[2]

Physicochemical & Computational Properties

Understanding the physical and chemical properties of a compound is critical for designing experiments, selecting appropriate solvents, and predicting its behavior in various systems.

Property	Value	Details and Significance	Source(s)
Physical State	Solid	Typically appears as a solid at room temperature.[1]	[1]
Solubility	Moderately soluble in polar solvents	The presence of the hydroxyl and hydrazide groups suggests solubility in solvents like ethanol, methanol, and DMSO. [1]	[1]
Purity	≥95%	Commonly available at this purity level for research purposes.	[3][5]
Storage	Sealed in dry, 2-8°C	Recommended to prevent degradation from moisture and heat.[5]	[5]
Hydrogen Bond Donors	3	The -OH and two -NH ₂ hydrogens can act as donors, influencing solubility and intermolecular interactions.	[5]
Hydrogen Bond Acceptors	3	The two oxygen atoms and one nitrogen atom can act as acceptors.	[5]
Rotatable Bonds	1	The C-C bond between the ring and the carbonyl group allows for	[3][5]

conformational
flexibility.

Topological Polar
Surface Area (TPSA)

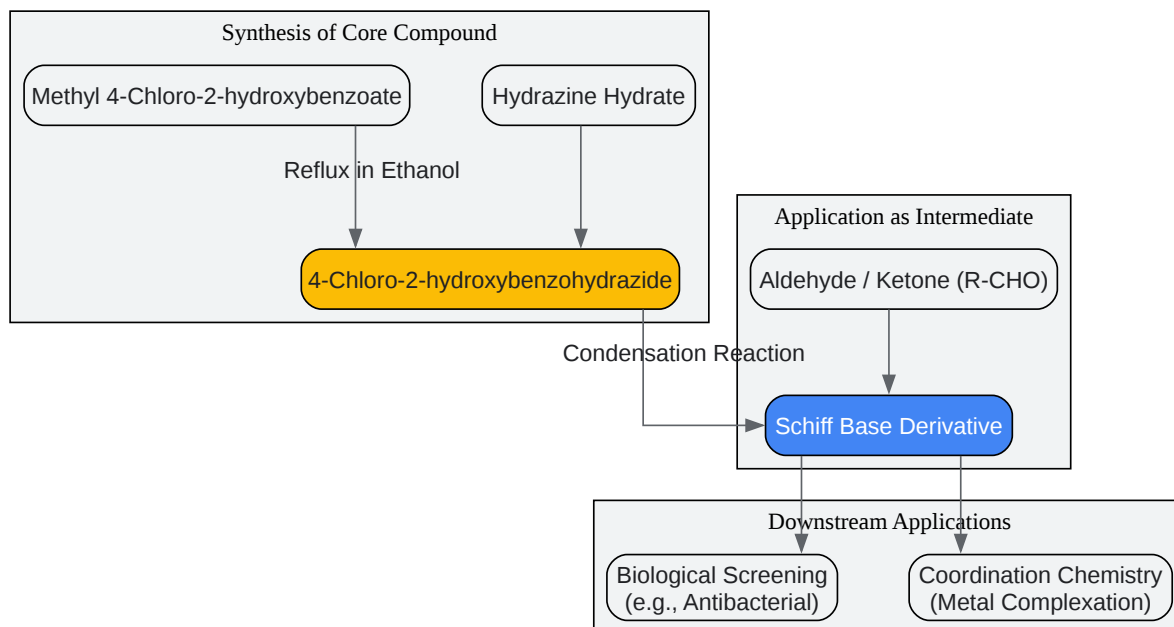
75.35 Å²

This value suggests
moderate cell
permeability
characteristics.

[5]

Synthesis & Derivatization Workflow

The primary utility of **4-Chloro-2-hydroxybenzohydrazide** lies in its role as a precursor. Its synthesis is typically followed by further reactions, most commonly condensation with aldehydes or ketones to form biologically active Schiff bases.



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Caption: Synthetic workflow of **4-Chloro-2-hydroxybenzohydrazide** and its derivatization.

Key Applications in Research & Development

The structure of **4-Chloro-2-hydroxybenzohydrazide** makes it a compound of significant interest in medicinal chemistry and drug discovery.

- **Pharmaceutical Intermediate:** The primary application is as a building block in the synthesis of more complex molecules with potential therapeutic value.[1]
- **Schiff Base Formation:** The hydrazide group readily undergoes condensation reactions with aldehydes and ketones. The resulting Schiff bases are a well-studied class of compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The synthesis of N'-(substituted-benzylidene)-2-hydroxybenzohydrazide derivatives is a common strategy in drug discovery.[7][8]
- **Agrochemicals:** Similar to its role in pharmaceuticals, it serves as an intermediate in the development of new agrochemicals, where its biological activity can be harnessed for crop protection.[1]
- **Coordination Chemistry:** The molecule contains multiple donor atoms (O, N) that can chelate with metal ions, making it a candidate for the synthesis of novel metal complexes with unique catalytic or biological properties.

Safety & Handling Protocols

Proper handling of all chemical reagents is paramount for laboratory safety. **4-Chloro-2-hydroxybenzohydrazide** is classified as an irritant.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Skin Irritation	GHS07	Warning	H315: Causes skin irritation.[5]
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation.[5]
Respiratory Irritation	GHS07	Warning	H335: May cause respiratory irritation.[5]

Precautionary Measures (Selected):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P280: Wear protective gloves, eye protection, and face protection.[5]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

Experimental Methodologies

The following protocols are generalized representations of common procedures. Researchers should always adapt these methods based on specific substrates and laboratory safety standards.

Protocol 6.1: Generalized Synthesis of 4-Chloro-2-hydroxybenzohydrazide

This protocol describes a common and efficient method for preparing aryl hydrazides from their corresponding methyl esters.

- Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-chloro-2-hydroxybenzoate (1.0 eq) in a suitable solvent such as absolute ethanol.

- **Hydrazine Addition:** Add hydrazine hydrate (approx. 3-5 eq) to the solution. The excess hydrazine helps to drive the reaction to completion.
- **Reaction:** Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
- **Isolation:** After completion, cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate out of the solution.
- **Purification:** Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted hydrazine. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final, pure **4-Chloro-2-hydroxybenzohydrazide**.
- **Validation:** Confirm the identity and purity of the product using analytical techniques such as Melting Point determination, ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Protocol 6.2: Synthesis of a Schiff Base Derivative (e.g., N'-(Salicylidene)-4-chloro-2-hydroxybenzohydrazide)

This protocol outlines the condensation reaction to form a Schiff base, a key application of the title compound.

- **Reagent Preparation:** Dissolve **4-Chloro-2-hydroxybenzohydrazide** (1.0 eq) in ethanol in a round-bottom flask.
- **Aldehyde Addition:** Add an equimolar amount (1.0 eq) of the desired aldehyde (e.g., salicylaldehyde) to the solution. A few drops of a catalytic acid (like glacial acetic acid) can be added to accelerate the reaction.
- **Reaction:** Stir the mixture at room temperature or gently heat to reflux for 2-4 hours. Monitor the reaction by TLC.
- **Isolation & Purification:** Upon completion, the Schiff base product often precipitates from the solution upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.

- Validation: Characterize the final product by Melting Point, FT-IR (confirming the C=N imine stretch), and NMR spectroscopy.

References

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